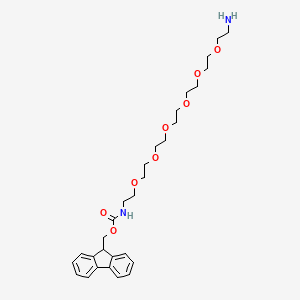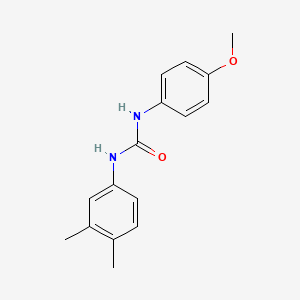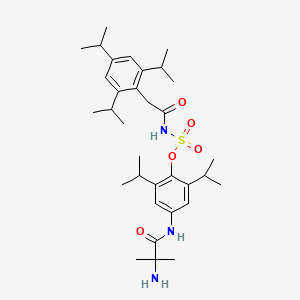
Acat-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acat-IN-9 is an acyl-Coenzyme A:cholesterol acyltransferase inhibitor. This compound is known for its ability to inhibit the transcription mediated by nuclear factor kappa B. Acyl-Coenzyme A:cholesterol acyltransferase is an enzyme that plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A .
Vorbereitungsmethoden
Acat-IN-9 is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and conditions to achieve the desired product. The compound is extracted from patent EP1236468A1, example 207 . The specific details of the synthetic route and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Acat-IN-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acat-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of acyl-Coenzyme A:cholesterol acyltransferase and its effects on cholesterol metabolism. In biology, this compound is used to investigate the role of nuclear factor kappa B in various cellular processes. In medicine, this compound has potential therapeutic applications in the treatment of diseases related to cholesterol metabolism, such as atherosclerosis and hypercholesterolemia . Additionally, this compound is used in industry for the development of new drugs and therapeutic agents .
Wirkmechanismus
Acat-IN-9 exerts its effects by inhibiting the activity of acyl-Coenzyme A:cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that is crucial for the formation of cholesteryl esters. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism. The molecular targets of this compound include the active site of acyl-Coenzyme A:cholesterol acyltransferase and the nuclear factor kappa B pathway .
Vergleich Mit ähnlichen Verbindungen
Acat-IN-9 is unique in its ability to inhibit both acyl-Coenzyme A:cholesterol acyltransferase and nuclear factor kappa B mediated transcription. Similar compounds include other acyl-Coenzyme A:cholesterol acyltransferase inhibitors, such as avasimibe and pactimibe. These compounds also inhibit the activity of acyl-Coenzyme A:cholesterol acyltransferase but may differ in their potency, selectivity, and pharmacokinetic profiles . This compound stands out due to its dual inhibitory action and potential therapeutic applications in a broader range of diseases .
Eigenschaften
Molekularformel |
C33H51N3O5S |
|---|---|
Molekulargewicht |
601.8 g/mol |
IUPAC-Name |
[4-[(2-amino-2-methylpropanoyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37) |
InChI-Schlüssel |
QEUSGTLPGVCJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


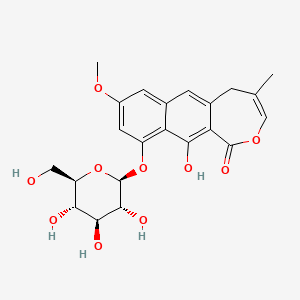


![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

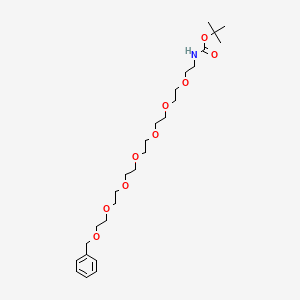
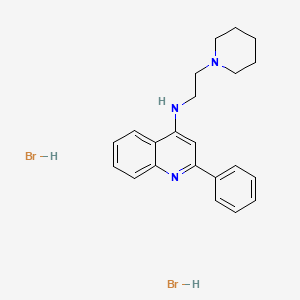
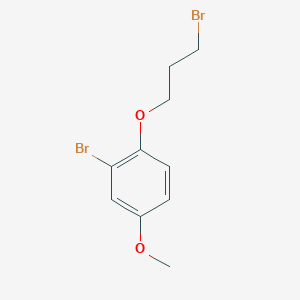
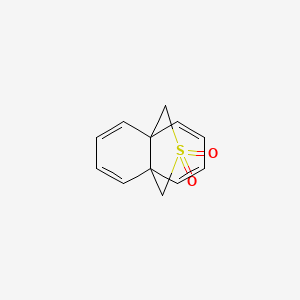
![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)
